Tautomerism in 1-Cyclopropyl-4-methoxybutane-1,3-dione
Tautomerism in 1-Cyclopropyl-4-methoxybutane-1,3-dione
An In-Depth Technical Guide to the Tautomeric Equilibrium of 1-Cyclopropyl-4-methoxybutane-1,3-dione
Abstract
This technical guide provides a comprehensive examination of the tautomeric phenomena in 1-cyclopropyl-4-methoxybutane-1,3-dione, a molecule of significant interest due to its unique substituent effects. As a β-dicarbonyl compound, it exists in a dynamic equilibrium between its diketo and various enol forms. This document elucidates the structural factors governing this equilibrium, with a particular focus on the electronic contributions of the cyclopropyl and methoxy groups. We present detailed, field-proven experimental protocols using Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and computational modeling to qualitatively and quantitatively characterize the tautomeric populations. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development, offering both foundational theory and practical methodologies for the analysis of complex tautomeric systems.
Introduction: The Dynamic Nature of β-Dicarbonyl Compounds
Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol (an alcohol adjacent to a double bond).[1][2] Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[3][4] While for simple carbonyl compounds the equilibrium overwhelmingly favors the more stable keto form, the 1,3-dicarbonyl moiety presents a special case.[1]
The enhanced stability of the enol tautomer in β-dicarbonyls is attributed to two primary factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system that lowers the overall energy of the molecule.[5]
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong, six-membered intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable pseudo-aromatic ring.[6][7]
The position of this equilibrium is highly sensitive to structural modifications and environmental conditions, including solvent polarity and temperature.[8][9] Understanding these influences is critical, as the predominant tautomer can dictate a molecule's reactivity, binding affinity to biological targets, and overall physicochemical properties.[10]
Tautomeric Landscape of 1-Cyclopropyl-4-methoxybutane-1,3-dione
The subject of this guide, 1-cyclopropyl-4-methoxybutane-1,3-dione, possesses two distinct α-carbons, leading to the possibility of three principal tautomers in equilibrium: the central diketo form and two different enol forms.
Caption: Tautomeric equilibrium in 1-cyclopropyl-4-methoxybutane-1,3-dione.
Analysis of Substituent Effects
The equilibrium position is dictated by the electronic properties of the cyclopropyl and methoxy substituents.
-
The Cyclopropyl Group: A cyclopropyl ring adjacent to a π-system behaves electronically like a vinyl group. Its Walsh orbitals can overlap with the p-orbitals of the double bond, extending the conjugation.[11][12] This extended conjugation provides significant stabilization to Enol A , where the enol double bond is adjacent to the cyclopropyl group. This makes Enol A the predicted major enol tautomer.[6]
-
The Methoxy Group: The methoxy group (-OCH₃) at the other end of the dicarbonyl system is an electron-donating group by resonance. While it can influence the acidity of the neighboring α-protons, its primary impact is on the electronic character of the adjacent carbonyl. The presence of the alkoxy group generally reduces the enol content compared to a simple diketone.[13] Therefore, Enol B is expected to be less stable than Enol A and present as a minor species, if at all.
Experimental Characterization Protocols
A multi-faceted approach combining NMR, UV-Vis spectroscopy, and computational modeling is required for a thorough characterization of the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and direct technique for studying tautomerism in solution, as the exchange between tautomers is often slow on the NMR timescale, allowing for the observation and quantification of distinct species.[14][15][16]
Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Accurately weigh ~10 mg of 1-cyclopropyl-4-methoxybutane-1,3-dione.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Causality: The choice of solvent is critical as it directly influences the tautomeric equilibrium.[8][17] A non-polar solvent like CDCl₃ will favor the intramolecularly hydrogen-bonded enol form, while polar, hydrogen-bond-accepting solvents like DMSO-d₆ can stabilize the more polar keto form by competing for hydrogen bonds.[9] A systematic study across multiple solvents is recommended.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ to allow for full magnetization recovery, which is crucial for accurate integration and quantification. A value of 10-15 seconds is a conservative starting point.
-
-
Spectral Analysis and Quantification:
-
Signal Assignment: Identify the characteristic signals for each tautomer.
-
Equilibrium Constant (K_eq) Calculation: The equilibrium constant is calculated from the integral values of non-overlapping signals corresponding to the enol and keto forms.[18][19]
-
K_eq = [Enol] / [Keto]
-
For example, using the vinylic proton of the enol and the methylene protons of the keto form:
-
K_eq = Integral(Enol Vinylic H) / (0.5 * Integral(Keto Methylene H₂))
-
-
The calculation should be performed using multiple, distinct pairs of signals to ensure self-validation of the results.
-
-
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Keto Form | Enol A (Major) | Rationale |
| Enolic OH | - | ~13-15 | Strongly deshielded due to intramolecular H-bonding. |
| Vinylic CH | - | ~5.5 | Typical chemical shift for a vinylic proton in a conjugated enol system. |
| Methylene CH₂ | ~3.8 | - | α-protons between two carbonyls in the keto form. |
| Methoxy OCH₃ | ~3.7 | ~3.75 | Minor shift expected between tautomers. |
| Cyclopropyl CH | ~1.2 | ~1.3 | Minor shift due to change in electronic environment. |
| Cyclopropyl CH₂ | ~0.9-1.1 | ~0.9-1.1 | Minimal change expected. |
UV-Vis Spectroscopy
This technique complements NMR by providing information on the electronic transitions within the tautomers. The conjugated π-system of the enol form typically absorbs at a longer wavelength (π → π* transition) compared to the less conjugated keto form (n → π* transition).[20][21][22]
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-transparent solvent (e.g., hexane, acetonitrile, ethanol).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
-
Data Interpretation: The spectrum will be a composite of the absorbance from all tautomers present. While direct quantification is challenging without pure standards for each tautomer, this method is excellent for observing shifts in equilibrium. Comparing spectra in different solvents will show a clear solvatochromic effect, as changes in solvent polarity alter the K_eq and thus the relative intensities of the absorption bands corresponding to the keto and enol forms.[23]
Computational Chemistry Workflow
Density Functional Theory (DFT) calculations are invaluable for predicting the relative thermodynamic stabilities of the tautomers and corroborating experimental findings.[24][25]
Caption: Workflow for DFT analysis of tautomer stability.
Protocol for DFT Calculations:
-
Structure Generation: Build the 3D structures of the diketo form and both potential enol tautomers (A and B).
-
Geometry Optimization: Perform a full geometry optimization and frequency calculation for each structure. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[24] The absence of imaginary frequencies confirms a true energy minimum.
-
Solvent Effects: To simulate solution-phase behavior, incorporate a solvent model such as the Polarizable Continuum Model (PCM).[20]
-
Energy Analysis: Extract the Gibbs free energy (G) for each optimized tautomer. The difference in free energy (ΔG) between the enol and keto forms can be used to calculate the theoretical equilibrium constant:
-
ΔG = G_enol - G_keto
-
K_eq = exp(-ΔG / RT)
-
Synthesis Pathway
A reliable synthesis of 1-cyclopropyl-4-methoxybutane-1,3-dione can be achieved via a Claisen condensation reaction. This provides context for sample purity and potential side-products. A procedure adapted from a similar synthesis is as follows.[26]
-
Base-Mediated Condensation: To a stirred solution of methyl cyclopropanecarboxylate in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C.
-
Addition of Ketone: Slowly add a solution of 1-methoxyacetone to the reaction mixture.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir until TLC analysis indicates the consumption of starting materials.
-
Workup and Purification: Quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is then purified via column chromatography on silica gel to yield the target compound.
Conclusion and Implications for Drug Development
The tautomeric equilibrium of 1-cyclopropyl-4-methoxybutane-1,3-dione is a complex interplay of electronic and steric factors. Theoretical analysis strongly suggests a preference for the enol form in which the double bond is conjugated with the cyclopropyl ring (Enol A ). This prediction can be rigorously tested and quantified using the detailed NMR, spectroscopic, and computational protocols outlined in this guide.
For drug development professionals, understanding and controlling this tautomerism is paramount. The specific tautomer present in a biological environment will determine the molecule's shape, hydrogen bonding capability, and polarity, all of which are critical for receptor binding and pharmacokinetic properties. For instance, the enol form presents a hydrogen bond donor and acceptor in a fixed conformation, which may be essential for binding to a target protein, whereas the more flexible keto form may not fit the active site as effectively.[10] This guide provides the foundational framework for undertaking such critical investigations.
References
-
Jacquemin, D., et al. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370-5374. [Link]
-
Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]
-
Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]
-
Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105-2109. [Link]
-
Pérez-Torralba, M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49, 169-206. [Link]
-
Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
-
Jacquemin, D., et al. (2018). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]
-
Lyčka, A. (2010). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. ResearchGate. [Link]
-
Antonov, L., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370-5374. [Link]
-
Vedantu. (2024). The ketoenol tautomerism of dicarbonyl compounds. Vedantu. [Link]
-
Hansen, P. E., et al. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356-362. [Link]
-
Kolehmainen, E., et al. (2012). 15N NMR Studies of tautomerism. Magnetic Resonance in Chemistry, 50(10), 633-654. [Link]
-
da Silva, J. P. (2004). Application of Organized Microstructures to Study Keto-Enol Equilibrium of β-Dicarbonyl Compounds. Current Organic Chemistry, 8(2), 145-160. [Link]
-
LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. [Link]
-
Li, M., et al. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry, 59(12), 1185-1196. [Link]
-
Czernek, J., et al. (2011). Solid-State Tautomerism in 2-Carboxyindan-1,3-dione. The Journal of Physical Chemistry A, 115(9), 1736-1742. [Link]
-
BioPchem. (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. [Link]
-
StackExchange. (2018). What is the predominant enol tautomer of 1-phenylbutane-1,3-dione? [Link]
-
Cyr, N., & Reeves, L. W. (1965). A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE. Canadian Journal of Chemistry, 43(11), 3057-3064. [Link]
-
McCormick, J. M. (2015). Variation of K for the Keto-Enol Tautomerism of ß-Dicarbonyls. Truman State University. [Link]
-
Gawinecki, R., et al. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 853-858. [Link]
-
Acevedo, O. (2019). Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures. California State University, Fresno. [Link]
-
Mahmoudi Aval, M., et al. (2020). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Polycyclic Aromatic Compounds, 42(5), 2133-2151. [Link]
-
Fiveable. (2025). 6.1 Keto-enol tautomerism. Organic Chemistry II. [Link]
-
LibreTexts Chemistry. (2020). 18.6: Keto-Enol Tautomerism. [Link]
-
PrepChem. (n.d.). Synthesis of 1-cyclopropyl-1,3-butanedione. [Link]
-
Ashenhurst, J. (2022). Keto Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]
-
da Silveira, L. P., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1245318. [Link]
-
Chemistry Steps. (2024). Keto Enol Tautomerization. [Link]
-
ResearchGate. (n.d.). Keto-enol tautomerism of cyclopropane-1,2-dione. [Link]
-
Sambasivam, K., & Ramalingam, S. (2018). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega, 3(8), 8806-8816. [Link]
-
Chemist Wizards. (n.d.). Tautomerism | Definition, Types, Mechanism & Examples. [Link]
-
Fedorov, A. G., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. ChemRxiv. [Link]
-
Li, M., et al. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry, 59(12), 1185-1196. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. fiveable.me [fiveable.me]
- 10. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 15. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 20. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benthamdirect.com [benthamdirect.com]
- 23. dial.uclouvain.be [dial.uclouvain.be]
- 24. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. prepchem.com [prepchem.com]
